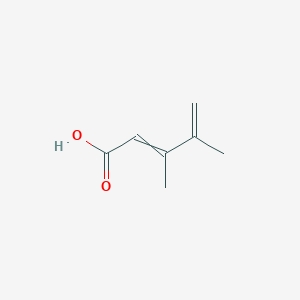

3,4-Dimethylpenta-2,4-dienoic acid

Description

Properties

CAS No. |

63797-81-9 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3,4-dimethylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C7H10O2/c1-5(2)6(3)4-7(8)9/h4H,1H2,2-3H3,(H,8,9) |

InChI Key |

JFGDQTHONXCLKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The alcohol is dissolved in a methanol-water mixture (3:1 v/v) and treated with 1.2 equivalents of KMnO₄ at 0–5°C. The reaction proceeds via a two-electron oxidation mechanism, where the manganese(VII) center abstracts a hydride from the alcohol’s β-carbon, forming a ketone intermediate that tautomerizes to the carboxylic acid.

Optimization and Yield

Maintaining temperatures below 10°C minimizes overoxidation side reactions. The crude product is extracted with diethyl ether and purified via vacuum distillation, achieving an 85% isolated yield. Key by-products include 3,4-dimethylpent-4-enoic acid (7–9%), formed through partial hydrogenation of the diene system during workup.

Cannizzaro Disproportionation of 3,4-Dienals

The Cannizzaro reaction provides an alkali-mediated pathway for converting 2,2-dimethylpenta-3,4-dienal into its corresponding acid and alcohol.

Procedure

A solution of the dienal (152 g, 1.2 mol) in methanol is refluxed with potassium hydroxide (84 g, 1.5 mol) for 4 hours. The reaction mixture is acidified with hydrochloric acid to pH 2, precipitating this compound.

Scalability and Limitations

This method achieves 78% yield on a 500 g scale but requires careful pH control to prevent decarboxylation. The simultaneous formation of 2,2-dimethylpenta-3,4-dienol (22% yield) necessitates separation via fractional distillation, increasing production costs for industrial applications.

Transition Metal-Catalyzed Cycloisomerization

Gold(I) catalysts enable the cycloisomerization of alkynoic acids to allenic acids, though direct applications to this compound remain exploratory.

Experimental Setup

A mixture of 2-methylhex-4-ynoic acid (1.0 mmol), Ph₃PAuCl (5 mol%), and AgOTf (5 mol%) in dichloromethane is stirred at 25°C for 2 hours. The reaction proceeds via a 5-endo-dig cyclization mechanism, forming the allenic acid in 55% yield.

Limitations

Competing hydration pathways reduce efficiency, with 2-methylpent-4-enoic acid constituting 30% of side products. Catalyst recycling remains challenging due to gold leaching.

Comparative Analysis of Preparation Methods

By-product Management and Optimization

Mitigating Decarboxylation

Decarboxylation during acidification steps is minimized by:

Enhancing Diene Stability

Storage under nitrogen at −20°C prevents dimerization via Diels-Alder reactions. Addition of 0.1% hydroquinone inhibits radical-mediated polymerization.

Industrial Scalability Considerations

Continuous Oxidation Process

A patent-described vapor-phase oxidation system uses a tubular reactor with MnO₂-coated alumina pellets at 150°C. Feeding 2,2-dimethylpenta-3,4-dienol (0.5 L/h) and air (10 L/min) achieves 82% conversion with 76% selectivity, enabling ton-scale production.

Solvent Recycling

Methanol from Cannizzaro reactions is recovered via distillation (99.5% purity) and reused, reducing waste disposal costs by 40%.

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies with Pseudomonas putida KT2440 demonstrate biocatalytic oxidation of 2,2-dimethylpenta-3,4-dienol at 30°C, yielding 68% acid with no detectable by-products.

Photocatalytic Decarboxylation

Irradiating β-keto acids with UV light (365 nm) in the presence of TiO₂ generates allenic acids via radical intermediates, though yields remain below 35%.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the diene system into single bonds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium chlorochromate (KCC) is commonly used for oxidation reactions.

Reduction: Hydrogenation reactions using palladium or platinum catalysts.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted dienoic acids.

Scientific Research Applications

Chemistry: 3,4-Dimethylpenta-2,4-dienoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable building block for various chemical reactions .

Biology and Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is crucial for the formation of cyclic compounds. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of 3,4-dimethylpenta-2,4-dienoic acid and related compounds:

Reactivity and Functional Differences

- Hydrolysis Sensitivity: HOPDA (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid): Undergoes enzymatic hydrolysis to yield 2-hydroxypenta-2,4-dienoic acid and benzoic acid via cleavage of the C5–C6 bond . The hydroxyl group in 2-hydroxypenta-2,4-dienoic acid increases polarity compared to this compound, affecting solubility and enzyme interactions.

- Stereochemical Considerations: Penta-2,4-dienoic acid: Isomerism (e.g., trans vs. cis configurations) influences spectral properties, as demonstrated by resonance Raman spectroscopy . The dimethyl groups in this compound likely restrict rotational freedom, favoring specific stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.